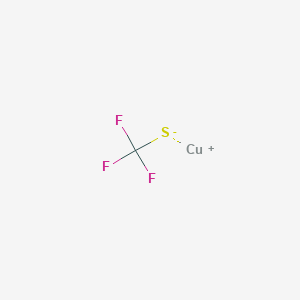

(Trifluoromethylthio)copper(I)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

CCuF3S |

|---|---|

Molecular Weight |

164.62 g/mol |

IUPAC Name |

copper(1+);trifluoromethanethiolate |

InChI |

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;/q;+1/p-1 |

InChI Key |

BCCLDZVXWYCMMP-UHFFFAOYSA-M |

Canonical SMILES |

C(F)(F)(F)[S-].[Cu+] |

Origin of Product |

United States |

Synthetic Strategies for Trifluoromethylthio Copper I Complexes and Reactive Species

In Situ Generation Protocols for Active (Trifluoromethylthio)copper(I) Species

For many synthetic applications, the active CuSCF3 species is generated within the reaction mixture (in situ) from various precursors. This approach avoids the need to handle the often unstable and poorly characterized CuSCF3 reagent directly. oup.com

Reactions of Copper(I) Salts with Trifluoromethylthio Silver (AgSCF3)

A prevalent and convenient method for the in situ generation of CuSCF3 involves the salt metathesis reaction between a copper(I) salt, typically copper(I) iodide (CuI), and silver(I) trifluoromethylthiolate (AgSCF3). mdpi.comoup.com This reaction is driven by the formation of the more insoluble silver halide.

The generated CuSCF3 is highly reactive and has been successfully employed in the trifluoromethylthiolation of various organic substrates, including alkenyl iodides. oup.com For instance, the copper-mediated trifluoromethylthiolation of alkenyl iodides with AgSCF3 proceeds efficiently to yield the corresponding trifluoromethylthioalkenes. The proposed mechanism involves the initial formation of CuSCF3, which then participates in the catalytic cycle. oup.com This method is compatible with a range of functional groups and has been demonstrated on a gram scale. oup.com

Table 1: Examples of Copper-Mediated Trifluoromethylthiolation using in situ generated CuSCF3 from CuI and AgSCF3

| Substrate | Product | Yield (%) | Reference |

| (E)-1-iodo-2-phenylethene | (E)-1-(trifluoromethylthio)-2-phenylethene | 85 | oup.com |

| (Z)-1-iodo-2-phenylethene | (Z)-1-(trifluoromethylthio)-2-phenylethene | 82 | oup.com |

| 1-iodocyclohexene | 1-(trifluoromethylthio)cyclohexene | 76 | oup.com |

Utilization of Sodium Trifluoromethylsulfinate (CF3SO2Na) as a Precursor

Sodium trifluoromethylsulfinate (CF3SO2Na), also known as Langlois' reagent, serves as an inexpensive and stable precursor for the in situ formation of CuSCF3. chinesechemsoc.orgnih.gov The generation of the active trifluoromethylthiolating species from CF3SO2Na typically requires a deoxygenative reduction, often mediated by a phosphine (B1218219) such as triphenylphosphine (B44618) (PPh3), in the presence of a copper(I) source. chinesechemsoc.orgasianpubs.org

This methodology has been applied in photocatalyzed dual-oxidative reactions, where CuSCF3 is generated in situ from a mixture of CF3SO2Na, PPh3, and a copper(I) salt like Cu(MeCN)4PF6. chinesechemsoc.org The resulting CuSCF3 can then participate in subsequent trifluoromethylthiolation processes. chinesechemsoc.org Control experiments have confirmed that a mixture of CF3SO2Na, PPh3, and a copper(I) salt indeed produces CuSCF3 in high yield. chinesechemsoc.org This approach has been utilized in the trifluoromethylthio-trifluoromethylation of alkenes. chinesechemsoc.org

Formation from Elemental Sulfur and Difluorocarbene Precursors with Copper Co-catalysis

An innovative approach to CuSCF3 involves its formation from elemental sulfur and a difluorocarbene precursor, with copper acting as a co-catalyst. nih.govbeilstein-journals.org This method circumvents the use of pre-synthesized trifluoromethylthiolating agents. A proposed mechanism suggests that difluorocarbene, generated in situ, reacts with elemental sulfur to form thiocarbonyl fluoride (B91410) (S=CF2). nih.govsci-hub.se This intermediate then reacts further in the presence of a fluoride source and a copper(I) salt to generate the [CuSCF3] complex. nih.gov

This strategy has been successfully applied to the trifluoromethylthiolation of α-bromo ketones and esters. nih.gov Mechanistic studies, including 19F NMR spectrometry, have provided evidence for the formation of the [CuSCF3] complex within the reaction system. nih.gov

Generation from Hypervalent Iodine Trifluoromethylthiolation Reagents

Hypervalent iodine reagents have also been employed to generate active trifluoromethylthio species in the presence of copper. sci-hub.secas.cn For example, a trifluoromethanesulfonyl hypervalent iodonium (B1229267) ylide has been designed as a shelf-stable precursor for electrophilic-type trifluoromethylthiolation. sci-hub.se In the presence of a copper(I) salt like copper(I) chloride, the trifluoromethanesulfonyl group of the ylide is reduced in situ to generate a reactive trifluoromethylthio species. sci-hub.secas.cn This species is then capable of trifluoromethylthiolating a variety of nucleophiles, including enamines and indoles. sci-hub.secas.cn The reaction is believed to proceed through a carbene-mediated reduction catalyzed by the copper(I) salt. sci-hub.se

Isolation and Characterization of Stable Ligand-Coordinated (Trifluoromethylthio)copper(I) Complexes

While in situ generation is often practical, the isolation of stable, well-defined (Trifluoromethylthio)copper(I) complexes offers advantages in terms of handling, purification, and mechanistic studies. chinesechemsoc.orgresearchgate.net The stability of these complexes is typically achieved by the coordination of ancillary ligands to the copper center.

Synthesis of Copper(I) Trifluoromethylthiolates with Ancillary Ligands (e.g., Bipyridine, Phenanthroline)

A significant breakthrough in the field was the synthesis and isolation of stable CuSCF3 complexes coordinated with bidentate nitrogen ligands such as 2,2'-bipyridine (B1663995) (bpy) and 1,10-phenanthroline (B135089) (phen). chinesechemsoc.orgsustech.edu.cn These complexes, for example, [(bpy)CuSCF3], are air-stable solids that can be conveniently handled, overcoming the instability of the unligated CuSCF3. researchgate.netresearchgate.net

The synthesis of these complexes can be achieved through various routes. One common method involves the reaction of a copper(I) salt, the ancillary ligand, and a source of the SCF3 group. researchgate.net Another approach utilizes the triphenylphosphine-mediated deoxygenation of CF3SO2Na in the presence of a copper(I) salt and the desired ligand. asianpubs.orgasianpubs.org

The structure of these complexes can be influenced by the nature of the ancillary ligand. For instance, while [(2,2'-bipyridine)Cu(SCF3)] exists as a monomer, the use of 6,6'-dimethyl-2,2'-bipyridine (B1328779) as a ligand leads to the formation of a dimeric complex, [{(6,6'-dimethyl-2,2'-bipyridine)Cu(SCF3)}2], which features a Cu2S2 cyclic core. asianpubs.orgasianpubs.org Similarly, the complex with 1,10-phenanthroline has also been found to form a dimer. asianpubs.org These stable, isolable complexes have proven to be highly effective reagents for the trifluoromethylthiolation of aryl and vinyl halides. chinesechemsoc.orgresearchgate.net

Table 2: Characterized Stable (Trifluoromethylthio)copper(I) Complexes with Ancillary Ligands

| Complex | Ancillary Ligand | Structural Feature | Reference |

| [(bpy)CuSCF3] | 2,2'-Bipyridine | Monomeric | chinesechemsoc.orgasianpubs.org |

| [{(phen)Cu(SCF3)}2] | 1,10-Phenanthroline | Dimeric | asianpubs.orgchinesechemsoc.org |

| [{(6,6'-Me2bpy)Cu(SCF3)}2] | 6,6'-Dimethyl-2,2'-bipyridine | Dimeric, Cu2S2 core | asianpubs.orgasianpubs.org |

| [(Ph3P)2CuSCF3] | Triphenylphosphine | Monomeric | chinesechemsoc.org |

| [(dppf)CuSCF3] | 1,1'-Bis(diphenylphosphino)ferrocene | Monomeric | chinesechemsoc.org |

Copper Catalyzed/mediated Trifluoromethylthiolation Methodologies

Direct C–H Trifluoromethylthiolation

The direct functionalization of carbon-hydrogen (C–H) bonds represents a highly efficient strategy in molecular synthesis, minimizing the need for pre-functionalized starting materials. (Trifluoromethylthio)copper(I) has emerged as a key player in this field, enabling the direct introduction of the trifluoromethylthio (–SCF3) group into organic molecules. This group is of high interest in pharmaceutical and agrochemical development due to its unique electronic properties and high lipophilicity.

Activation and Functionalization of C(sp³)–H Bonds

The activation of C(sp³)–H bonds, which are typically inert, is a considerable challenge. Copper-catalyzed methods have shown significant promise in overcoming this hurdle, allowing for the formation of C(sp³)–SCF3 bonds with notable efficiency.

The C–H bonds at benzylic positions are more reactive than their unactivated aliphatic counterparts due to the potential for stabilization of radical or cationic intermediates. This inherent reactivity has been exploited for direct trifluoromethylthiolation.

A significant advancement in this area is the copper-catalyzed trifluoromethylthiolation of benzylic sp³ C–H bonds, which proceeds through a non-directed oxidative C–H activation mechanism. dntb.gov.ua This method often utilizes a silver trifluoromethylthiolate (AgSCF3) reagent in conjunction with a copper catalyst. dntb.gov.ua In this system, it is proposed that the active CuSCF3 species is generated in situ. The reaction provides a straightforward route to various benzyl (B1604629) trifluoromethyl sulfides. dntb.gov.ua

Mechanistic studies have shed light on the complex pathways involved. Two primary pathways have been identified through density functional theory (DFT) calculations for copper-mediated trifluoromethylation, which offer insights into the analogous trifluoromethylthiolation process. nih.gov

Radical Recombination/Reductive Elimination: This pathway is favored for primary and secondary benzylic C–H bonds. It involves the generation of a benzyl radical, which then recombines with a Cu(II) species to form a Cu(III) intermediate. This intermediate subsequently undergoes reductive elimination to yield the trifluoromethylthiolated product and a Cu(I) species. nih.gov

Single-Electron Transfer (SET): This pathway is preferred for the functionalization of tertiary benzylic C–H bonds. It involves a single-electron transfer from the benzyl radical to the Cu(II) species, forming a benzylic cation and a Cu(I) species. The cation then couples with the trifluoromethylthiolate anion. nih.gov

These distinct mechanisms highlight the nuanced role of the copper catalyst in facilitating the selective functionalization of different types of benzylic C–H bonds.

Table 1: Substrate Scope in Benzylic C–H Trifluoromethylthiolation

| Substrate | Product | Yield (%) | Reference |

| Ethylbenzene | 1-Phenyl-1-(trifluoromethylthio)ethane | 75 | dntb.gov.ua |

| Toluene | Benzyl trifluoromethyl sulfide | 55 | dntb.gov.ua |

| Diphenylmethane | Diphenyl(trifluoromethylthio)methane | 82 | dntb.gov.ua |

| Fluorene | 9-(Trifluoromethylthio)fluorene | 91 | dntb.gov.ua |

While benzylic C–H bonds are relatively reactive, the trifluoromethylthiolation of unactivated aliphatic C–H bonds is significantly more challenging due to their higher bond dissociation energies and the lack of inherent reactivity. researchgate.net To overcome this, strategies employing directing groups have been developed. These directing groups coordinate to the copper catalyst, bringing the reactive center into close proximity to a specific C–H bond, thereby enabling site-selective functionalization. researchgate.net

A versatile and effective method for the trifluoromethylthiolation of primary, secondary, and tertiary aliphatic C–H bonds utilizes an N-directing group strategy. researchgate.net This approach provides direct access to molecules containing the –SCF3 moiety, even in complex molecular environments and in the presence of various functional groups. researchgate.net The directing group, often a nitrogen-containing functional group, facilitates the cleavage of a typically unreactive C–H bond. researchgate.net

This strategy has proven effective for δ-C–H trifluoromethylthiolation, showcasing the ability to functionalize positions remote from the directing group. nsf.gov The reaction proceeds with high selectivity for primary, secondary, and tertiary C–H bonds, demonstrating the broad applicability of this copper-catalyzed, directed approach. nsf.gov

Table 2: Directed Trifluoromethylthiolation of Aliphatic C–H Bonds

| Substrate Type | Directing Group | Position Functionalized | Yield (%) | Reference |

| Primary C–H | N-Fluorosulfonamide | δ | High | researchgate.net |

| Secondary C–H | N-Fluorosulfonamide | δ | High | researchgate.net |

| Tertiary C–H | N-Fluorosulfonamide | δ | High | researchgate.net |

Regioselective Trifluoromethylthiolation of C(sp²)–H Bonds

The functionalization of C(sp²)–H bonds on arenes and heteroarenes is of great importance for the synthesis of functional materials and pharmaceuticals. Copper-catalyzed methods have been instrumental in achieving regioselective trifluoromethylthiolation in these systems.

Achieving regioselectivity in the functionalization of arene C–H bonds is a significant challenge. The use of ortho-directing groups is a powerful strategy to control the position of trifluoromethylthiolation. These directing groups coordinate to the copper catalyst, positioning it to selectively activate a C–H bond at the ortho position.

While much of the early work focused on the trifluoromethylthiolation of pre-functionalized aryl halides using directing groups, nih.gov direct C–H activation methods have been developed. For example, the use of 8-aminoquinoline (B160924) as a directing group in conjunction with a copper acetate (B1210297) catalyst has been shown to facilitate the trifluoromethylthiolation of arene C–H bonds. beilstein-journals.org This removable directing group is a key advantage of the system. beilstein-journals.org

Further research using azacalix nih.govarene researchgate.netpyridines as molecular probes has provided insight into the mechanism of arene C–H trifluoromethylthiolation. rsc.org These studies suggest that the reaction proceeds through reactive arylcopper(III) intermediates. Under mild conditions, these macrocyclic compounds undergo regioselective, copper(II)-mediated trifluoromethylthiolation with Me4NSCF3, demonstrating a one-pot functionalization of the arene core. rsc.org This work supports the viability of high-valent copper species in facilitating direct C–H bond cleavage and functionalization. rsc.org

Table 3: Ortho-Directed Arene C–H Trifluoromethylthiolation

| Arene Substrate | Directing Group | Product | Yield (%) | Reference |

| Benzoic Acid Derivative | 8-Aminoquinoline | Ortho-SCF3 Benzamide | Moderate | beilstein-journals.org |

| Azacalix nih.govarene researchgate.netpyridine | Pyridyl Nitrogen | Ortho-SCF3 Macrocycle | Good | rsc.org |

Heteroarenes are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The direct C–H trifluoromethylthiolation of these molecules provides a rapid route to novel and potentially bioactive compounds. Copper catalysis has been particularly effective for the functionalization of electron-rich heterocycles.

Indole (B1671886) is a prominent heterocycle that has been successfully functionalized using this methodology. A copper-catalyzed direct trifluoromethylthiolation of indoles has been developed, typically targeting the C2 or C3 position depending on the substitution pattern of the indole ring. dntb.gov.uaresearchgate.net These reactions often proceed under mild conditions and demonstrate good functional group tolerance.

The scope of this reaction extends beyond indoles to other heteroarenes such as pyrroles and anilines. researchgate.net The regioselectivity of the trifluoromethylthiolation can often be controlled by the choice of copper catalyst and reaction conditions. For instance, in the case of pyrroles, regioselective C–H trifluoromethylthiolation has been achieved, highlighting the precision possible with these copper-catalyzed systems. dntb.gov.ua

Table 4: C–H Trifluoromethylthiolation of Heteroarenes

| Heteroarene | Position Functionalized | Catalyst | Yield (%) | Reference |

| Indole | C3 | CuCl | High | researchgate.net |

| Pyrrole | C2 | CuF2 | Good | researchgate.net |

| Aniline Derivative | Ortho | CuF2 | Moderate | researchgate.net |

Cross-Coupling Reactions Involving (Trifluoromethylthio)copper(I)

(Trifluoromethylthio)copper(I) (CuSCF₃) is a key reagent in modern organofluorine chemistry, facilitating the introduction of the trifluoromethylthio (-SCF₃) group into various organic molecules. The -SCF₃ group is highly sought after in pharmaceuticals and agrochemicals due to its unique properties, including high lipophilicity and strong electron-withdrawing nature. Copper-mediated cross-coupling reactions using CuSCF₃ provide a direct and efficient method for forming carbon-sulfur bonds.

Carbon–Halogen Bond Activation and Coupling

CuSCF₃ reagents, including pre-formed complexes like (bpy)CuSCF₃ (where bpy is 2,2′-bipyridine) or species generated in situ, readily react with organic halides. These transformations typically proceed via mechanisms such as oxidative addition/reductive elimination or σ-bond metathesis, enabling the formation of a C-SCF₃ bond.

The trifluoromethylthiolation of aryl bromides and iodides is a fundamental application of (trifluoromethylthio)copper(I). This reaction allows for the direct installation of the SCF₃ group onto aromatic rings. The process often utilizes a copper catalyst, such as copper(I) bromide (CuBr), in conjunction with a ligand like 1,10-phenanthroline (B135089). nih.gov The reaction conditions can be tuned; for instance, changing the solvent from acetonitrile (B52724) to dimethylformamide (DMF) can allow the coupling to proceed even at room temperature. nih.gov

The reaction demonstrates broad functional group tolerance. The presence of directing groups on the aryl halide, such as pyridyl, ester, amide, imine, and oxime, can facilitate the coupling process. nih.govresearchgate.net Both electron-rich and electron-deficient aryl halides are generally suitable substrates, though reaction conditions may need optimization. Aryl iodides are typically more reactive than the corresponding bromides.

| Aryl Halide Substrate | Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |

| Iodobenzene | 1,10-Phenanthroline | DMF | 120 | 85 | nih.gov |

| 1-Bromo-4-nitrobenzene | 1,10-Phenanthroline | DMF | 120 | 92 | nih.gov |

| 2-Iodopyridine | 1,10-Phenanthroline | ACN | 80 | 78 | nih.gov |

| Methyl 2-bromobenzoate | 1,10-Phenanthroline | DMF | RT | 65 | nih.gov |

| 1-Iodo-4-methoxybenzene | 1,10-Phenanthroline | DMF | 120 | 75 | nih.gov |

The functionalization of heteroaryl halides with the SCF₃ group is of significant interest due to the prevalence of heterocyclic scaffolds in bioactive molecules. An efficient protocol for the copper-mediated trifluoromethylthiolation of heteroaryl bromides has been developed using the (bpy)Cu(SCF₃) complex. researchgate.net This method provides a direct pathway to heteroaryl trifluoromethyl sulfides from readily available starting materials.

The reaction exhibits a broad substrate scope and is compatible with a wide array of functional groups, including nitrile, ester, chloro, nitro, and methoxy (B1213986) substituents. researchgate.net This tolerance allows for the late-stage functionalization of complex heterocyclic molecules.

| Heteroaryl Bromide | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Bromopyridine | (bpy)CuSCF₃ | DMF | 100 | 85 | researchgate.net |

| 3-Bromopyridine | (bpy)CuSCF₃ | DMF | 100 | 89 | researchgate.net |

| 2-Bromoquinoline | (bpy)CuSCF₃ | DMF | 100 | 92 | researchgate.net |

| 5-Bromo-2-chloropyrimidine | (bpy)CuSCF₃ | DMF | 100 | 78 | researchgate.net |

| 2-Bromobenzothiazole | (bpy)CuSCF₃ | DMF | 100 | 95 | researchgate.net |

The synthesis of SCF₃-substituted alkenes is another important transformation enabled by copper-mediated reactions. A method has been developed for the trifluoromethylthiolation of alkenyl iodides where the active CuSCF₃ species is generated in situ from a copper(I) salt, such as copper(I) iodide (CuI), and silver(I) trifluoromethylthiolate (AgSCF₃). oup.comoup.com This approach conveniently bypasses the need for the pre-synthesis of the often unstable CuSCF₃ reagent. oup.com

The reaction proceeds efficiently to produce the corresponding trifluoromethylthioalkenes. The protocol is compatible with various functional groups and is applicable to both aliphatic and aromatic alkenyl iodides. oup.com The reaction mechanism is proposed to involve the salt metathesis of CuI and AgSCF₃ to form CuSCF₃, followed by its reaction with the alkenyl iodide and subsequent reductive elimination to yield the product. oup.com

| Alkenyl Iodide Substrate | Copper Source | SCF₃ Source | Solvent | Temperature (°C) | Yield (%) | Reference |

| (E)-(4-Iodobut-3-en-1-yl)benzene | CuI | AgSCF₃ | Pyridine | 110 | 90 (NMR) | oup.com |

| (E)-1-Iodo-2-phenylethene | CuI | AgSCF₃ | Pyridine | 110 | 85 | oup.com |

| (E)-3-Iodo-2-propen-1-ol | CuI | AgSCF₃ | Pyridine | 110 | 72 | oup.com |

| 1-Iodocyclohexene | CuI | AgSCF₃ | Pyridine | 110 | 78 | oup.com |

| (Z)-1-Iodo-2-(4-methoxyphenyl)ethene | CuI | AgSCF₃ | Pyridine | 110 | 81 | oup.com |

Coupling with Organometallic Reagents

The copper-mediated cross-coupling of aryl boronic acids with a trifluoromethylthiol source represents an alternative strategy for the formation of aryl-SCF₃ bonds. This Chan-Lam type coupling reaction often proceeds under oxidative conditions. An efficient protocol involves the reaction of arylboronic acids with (bpy)CuSCF₃ in the presence of oxygen at room temperature. researchgate.net

Another approach utilizes catalytic amounts of a copper salt with a stoichiometric oxidant. For example, a copper/O₂-based protocol can oxidatively couple aryl boronic acids with the [NMe₄][SCF₃] salt. This method is advantageous as it avoids the use of expensive silver-based oxidants and uses air as the terminal oxidant. The reaction is tolerant of various functionalities on the aryl ring and provides a valuable route to aryl trifluoromethyl sulfides, particularly as a workaround for unreactive aryl chlorides which can be converted to the corresponding boronic acids.

| Aryl Boronic Acid | Copper Source | SCF₃ Source | Conditions | Yield (%) | Reference |

| Phenylboronic acid | Cu(OAc)₂ | [NMe₄][SCF₃] | dtbpy, Air, RT | 93 | |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ | [NMe₄][SCF₃] | dtbpy, Air, RT | 94 | |

| 4-Acetylphenylboronic acid | (bpy)CuSCF₃ | - | O₂, DMF, RT | 85 | researchgate.net |

| 3-Nitrophenylboronic acid | Cu(OAc)₂ | [NMe₄][SCF₃] | dtbpy, Air, RT | 78 | |

| Naphthalen-2-ylboronic acid | (bpy)CuSCF₃ | - | O₂, DMF, RT | 91 | researchgate.net |

Alkynyl Coupling Partners

The introduction of the trifluoromethylthio (SCF3) group onto alkynyl frameworks is a valuable transformation in organic synthesis, and copper-catalyzed methodologies have been developed to achieve this. These reactions typically involve the coupling of a terminal alkyne with a trifluoromethylthiolating reagent in the presence of a copper catalyst.

One approach involves the use of electrophilic trifluoromethylthiolating reagents. For instance, a hypervalent trifluoromethylthio-iodine(III) reagent has been shown to mediate the direct trifluoromethylthiolation of various terminal alkynes. rsc.org While this specific methodology is mediated by the iodine reagent, copper catalysis often plays a crucial role in related transformations involving nucleophilic SCF3 sources.

A significant advancement in this area is the copper-mediated trifluoromethylthiolation of terminal alkynes using nucleophilic reagents like (trifluoromethyl)trimethylsilane (B129416) (TMSCF3). This method provides a direct and practical route to trifluoromethylated acetylenes. organic-chemistry.org The in situ generation of a "(Trifluoromethylthio)copper(I)" (CuSCF3) species is a key aspect of many of these transformations. This reactive intermediate then participates in the coupling with the alkyne.

The reaction conditions for these copper-catalyzed trifluoromethylthiolations of alkynes are generally mild and tolerate a variety of functional groups. A range of terminal alkynes, including both aromatic and aliphatic derivatives, can be successfully trifluoromethylthiolated.

Table 1: Copper-Catalyzed Trifluoromethylthiolation of Terminal Alkynes

| Alkyne Substrate | Trifluoromethylthiolating Reagent | Copper Source | Solvent | Additive/Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Phenylacetylene | AgSCF3 | CuI (catalytic) | DMF | --- | 80 | 85 | acs.org |

| 1-Octyne | AgSCF3 | Cu(OAc)2 (catalytic) | DMF | --- | 80 | 75 | acs.org |

| 4-Ethynyltoluene | TMSCF3 | CuI (stoichiometric) | DMF | KF | 100 | 82 | organic-chemistry.org |

| 1-Ethynyl-4-methoxybenzene | TMSCF3 | CuI (stoichiometric) | DMF | KF | 100 | 88 | organic-chemistry.org |

| Cyclohexylacetylene | TMSCF3 | CuI (stoichiometric) | DMF | KF | 100 | 71 | organic-chemistry.org |

| 3,3-Dimethyl-1-butyne | TFTI | --- | HFIP | --- | RT | 95 | rsc.org |

| 4-Phenyl-1-butyne | TFTI | --- | HFIP | --- | RT | 89 | rsc.org |

Note: TFTI is a hypervalent trifluoromethylthio-iodine(III) reagent; HFIP is 1,1,1,3,3,3-hexafluoro-2-propanol. While the TFTI-mediated reaction does not explicitly state the use of a copper catalyst in the provided source, it represents a key method for the functionalization of alkynes with the SCF3 group.

Addition Reactions to Unsaturated Systems

Trifluoromethylthiolation of Alkenes

The hydrotrifluoromethylthiolation of alkenes, which involves the addition of a hydrogen atom and a trifluoromethylthio group across the double bond, is a direct method for the synthesis of alkyl trifluoromethyl thioethers. While various methods exist for this transformation, copper-catalyzed approaches for direct hydrotrifluoromethylthiolation were not prominently detailed in the surveyed literature. Methodologies often rely on photoredox catalysis or other metal mediators. For instance, silver-mediated anti-Markovnikov and Markovnikov-selective hydrotrifluoromethylthiolation of terminal alkynes has been reported, highlighting the utility of other transition metals in this type of transformation. acs.org Related copper-catalyzed hydroamination reactions, which follow a similar conceptual framework of adding H and a heteroatom across a double bond, have been developed with both Markovnikov and anti-Markovnikov selectivity. chemrxiv.orgmit.edunih.gov These processes suggest the potential for developing copper-catalyzed hydrotrifluoromethylthiolation reactions in the future.

A novel approach for the difunctionalization of alkenes is the photocatalyzed dual-oxidative trifluoromethylthio-trifluoromethylation, which allows for the simultaneous introduction of both a trifluoromethylthio (SCF3) and a trifluoromethyl (CF3) group across a carbon-carbon double bond. chinesechemsoc.orgchinesechemsoc.org This methodology utilizes sodium trifluoromethanesulfinate (CF3SO2Na) as a source for both the CF3 and SCF3 moieties. The reaction is promoted by a combination of a photocatalyst and a copper salt, with copper playing a crucial role in the trifluoromethylthiolating process.

Table 2: Dual-Oxidative Trifluoromethylthio-Trifluoromethylation of Alkenes

| Alkene Substrate | Copper Catalyst | Photocatalyst | Additives | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Styrene | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 94 | chinesechemsoc.org |

| 4-Methylstyrene | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 92 | chinesechemsoc.org |

| 4-Bromostyrene | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 85 | chinesechemsoc.org |

| 4-Vinylbiphenyl | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 91 | chinesechemsoc.org |

| 1-Octene | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 72 | chinesechemsoc.org |

| (E)-β-Methylstyrene | Cu(MeCN)4PF6 | Ir(dF(CF3)ppy)2(dtbbpy) | K2S2O8, PPh3 | MeCN | Room Temp | 81 | chinesechemsoc.org |

A copper-catalyzed three-component reaction involving an alkene or allene, a trifluoromethylthiolating agent, and a peroxide source has been developed to afford β-trifluoromethylthio peroxides. rsc.orgrsc.org This method provides a direct route to molecules containing both a trifluoromethylthio and a peroxy group.

The reaction typically employs silver trifluoromethylthiolate (AgSCF3) as the SCF3 source and tert-butyl hydroperoxide as the peroxide component, with a catalytic amount of a copper salt, such as copper(II) sulfate (B86663) (CuSO4). rsc.org The methodology exhibits broad substrate scope with respect to the alkene, and the reaction proceeds with excellent regio- and chemo-selectivities. The proposed mechanism involves a radical pathway. rsc.org This transformation is also applicable to allenes, leading to the formation of trifluoromethylthiolation-peroxidation products that contain a vinyl-SCF3 moiety. rsc.orgrsc.org

Table 3: Copper-Catalyzed Trifluoromethylthiolation-Peroxidation of Alkenes and Allenes

| Substrate | SCF3 Source | Peroxide | Copper Catalyst | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Styrene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 82 | rsc.org |

| 4-Methylstyrene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 85 | rsc.org |

| 4-Chlorostyrene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 78 | rsc.org |

| 1-Octene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 65 | rsc.org |

| Cyclohexene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 71 | rsc.org |

| Phenylallene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 68 | rsc.org |

| 1,1-Diphenylallene | AgSCF3 | tert-Butyl hydroperoxide | CuSO4 | K2S2O8 | MeCN | 85 | 73 | rsc.org |

Functionalization of Alkynes

Beyond simple coupling reactions, copper-assisted methodologies have been developed for more complex functionalizations of alkynes involving the trifluoromethylthio group. One such example is the trifluoromethylthiolation/radical cascade cyclization of alkynes. rsc.orgresearchgate.net This transformation allows for the construction of medicinally relevant heterocyclic structures containing a trifluoromethylthio group.

In this process, a copper salt assists in a reaction cascade that is initiated by the trifluoromethylthiolation of an alkyne. The reaction utilizes a stable and readily available trifluoromethylthiolating reagent, such as AgSCF3. The initially formed vinyl radical intermediate undergoes a subsequent intramolecular cyclization, leading to the formation of complex polycyclic products. This protocol provides a novel pathway for the synthesis of trifluoromethylthiolated seven-membered N-heterocycles, such as dioxodibenzothiazepines. rsc.orgresearchgate.net The reaction demonstrates good functional group compatibility and proceeds under mild conditions.

This methodology highlights the utility of (Trifluoromethylthio)copper(I) in initiating radical processes that can be harnessed for the construction of complex molecular architectures from simple alkyne precursors.

Table 4: Copper-Assisted Trifluoromethylthiolation/Radical Cascade Cyclization of Alkynes

| Alkyne Substrate | SCF3 Source | Copper Species | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-(2-(phenylethynyl)phenyl)methanesulfonamide | AgSCF3 | Cu(OAc)2 | K2S2O8 | DCE | 80 | 82 | rsc.org |

| N-(2-((4-methylphenyl)ethynyl)phenyl)methanesulfonamide | AgSCF3 | Cu(OAc)2 | K2S2O8 | DCE | 80 | 85 | rsc.org |

| N-(2-((4-chlorophenyl)ethynyl)phenyl)methanesulfonamide | AgSCF3 | Cu(OAc)2 | K2S2O8 | DCE | 80 | 78 | rsc.org |

| N-(2-(cyclohexylethynyl)phenyl)methanesulfonamide | AgSCF3 | Cu(OAc)2 | K2S2O8 | DCE | 80 | 65 | rsc.org |

| N-(2-(oct-1-yn-1-yl)phenyl)methanesulfonamide | AgSCF3 | Cu(OAc)2 | K2S2O8 | DCE | 80 | 71 | rsc.org |

Ring-Opening and Rearrangement Reactions

Copper catalysis has been effectively applied to the ring-opening trifluoromethylthiolation of strained cyclopropanol (B106826) systems. This methodology provides a direct route to β-trifluoromethylthio-substituted ketones, which are valuable synthetic intermediates. nih.govresearchgate.net

The reaction typically employs a copper(II) acetate (Cu(OAc)2) catalyst with an electrophilic trifluoromethylthiolating reagent such as S-(trifluoromethyl)tosylthioate (TsSCF3). nih.govresearchgate.net The process involves the opening of the strained three-membered ring of the cyclopropanol, followed by the introduction of the SCF3 group. This protocol is noted for its broad substrate scope, accommodating a variety of substituted cyclopropanols, and the use of a cheap and readily available copper catalyst. nih.govresearchgate.net The resulting β-SCF3 substituted carbonyl compounds are synthesized efficiently under these conditions. nih.gov

Table 2: Copper-Catalyzed Ring-Opening Trifluoromethylthiolation of Cyclopropanols This table is interactive. Users can sort and filter the data.

| Entry | Cyclopropanol Substrate | Yield of β-SCF3 Ketone (%) |

|---|---|---|

| 1 | 1-Phenylcyclopropanol | 88 |

| 2 | 1-(4-Methylphenyl)cyclopropanol | 92 |

| 3 | 1-(4-Chlorophenyl)cyclopropanol | 85 |

| 4 | 1-(4-Methoxyphenyl)cyclopropanol | 90 |

| 5 | 1-Benzylcyclopropanol | 75 |

While copper catalysis is known to promote reactions involving molecular rearrangements, such as the tandem trifluoromethylation/semipinacol rearrangement of allylic alcohols, specific examples of copper-catalyzed trifluoromethylthiolation driven by a rearrangement are not extensively reported.

A related transformation, the silver-mediated trifluoromethylthiolation of α,α-diaryl allylic alcohols, proceeds via a radical neophyl rearrangement to produce α-aryl-β-trifluoromethylthiolated ketones. nih.gov This process involves the oxidation of AgSCF3 to generate an SCF3 radical, which adds to the double bond of the allylic alcohol. The subsequent neophyl rearrangement of an aryl group leads to the final rearranged product. However, this specific cascade is mediated by silver rather than catalyzed by copper.

Asymmetric Catalysis in Trifluoromethylthiolation with Copper

A significant breakthrough in asymmetric synthesis is the development of the first copper-catalyzed enantioselective nucleophilic trifluoromethylthiolation. This method has been successfully applied to secondary propargyl sulfonates, providing access to chiral trifluoromethylthiolated compounds with high efficiency and enantioselectivity. nih.govacs.org

The reaction employs a cooperative copper catalytic system in conjunction with a chiral PyBox ligand. It is proposed that one copper center activates the propargyl sulfonate to form a copper–allenylidene intermediate, while another copper atom binds the trifluoromethylthio nucleophile. nih.gov The subsequent enantioselective attack of the trifluoromethylthiocopper species on the copper–allenylidene intermediate furnishes the chiral propargyl trifluoromethyl sulfide. This methodology exhibits a broad substrate scope, tolerating various functional groups and substitution patterns on the propargyl sulfonate, consistently delivering products with high enantiomeric excess. nih.govacs.org

Table 3: Enantioselective Trifluoromethylthiolation of Propargyl Sulfonates This table is interactive. Users can sort and filter the data.

| Entry | Propargyl Sulfonate Substrate (R group) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Phenyl | 95 | 92 |

| 2 | 4-Methylphenyl | 96 | 93 |

| 3 | 4-Bromophenyl | 92 | 91 |

| 4 | 2-Thienyl | 88 | 90 |

| 5 | Cyclohexyl | 85 | 88 |

Asymmetric Hydroboration of Trifluoromethylthioalkenes

The asymmetric construction of carbon-sulfur bonds, particularly those involving a trifluoromethylthio (SCF3) group, represents a significant challenge in synthetic chemistry. researchgate.net A recent advancement in this area is the copper-catalyzed regio- and enantioselective hydroboration of 1-trifluoromethylthioalkenes, which provides a novel pathway to optically active trifluoromethylthio compounds. osaka-u.ac.jposaka-u.ac.jpnih.gov This methodology utilizes an in situ generated copper hydride (CuH) species to achieve the hydrocupration of the alkene, followed by a boration reaction to yield a chiral SCF3-containing alkylboronate. osaka-u.ac.jpnih.gov

The synthetic utility of this method is significant as the resulting alkylboronate products, which feature a geminal relationship between the boronate (Bpin) and SCF3 groups, can be further transformed into a variety of other functional groups with high stereospecificity. researchgate.netosaka-u.ac.jp This approach expands the accessibility of chiral molecules containing the valuable Csp3-SCF3 motif. osaka-u.ac.jp

The reaction proceeds via an enantioselective insertion of the 1-trifluoromethylthioalkene into the in situ generated CuH species. osaka-u.ac.jp This step forms an optically active α-SCF3 alkylcopper intermediate. osaka-u.ac.jp Subsequent stereoretentive boration of this intermediate with a boron source like pinacolborane (H-Bpin) furnishes the desired chiral alkylboronate and regenerates the active copper hydride catalyst. osaka-u.ac.jpberkeley.edu Computational studies have indicated that the trifluoromethylthio group plays a crucial role in controlling the regioselectivity of the reaction. osaka-u.ac.jposaka-u.ac.jpnih.gov

The choice of ligand is critical for achieving high enantioselectivity. Chiral bisphosphine ligands, such as (R)-DTBM-SEGPHOS, have been shown to be effective in inducing asymmetry in the hydroboration of various 1-trifluoromethylthioalkene substrates. researchgate.netberkeley.edu The reaction conditions are generally mild, often proceeding at room temperature in a solvent like tetrahydrofuran (B95107) (THF). researchgate.net

The substrate scope of this copper-catalyzed asymmetric hydroboration is broad, accommodating 1-trifluoromethylthioalkenes with a range of substituents. osaka-u.ac.jp Both electron-rich and electron-neutral aromatic and heteroaromatic groups on the alkene are well-tolerated, providing the corresponding products in good yields and high enantioselectivity. osaka-u.ac.jp For instance, substrates bearing naphthalene (B1677914) and benzothiophene (B83047) moieties have been successfully employed. osaka-u.ac.jp While substrates with electron-deficient aromatic rings can sometimes lead to a mixture of regioisomers, the desired product can still be isolated in acceptable yields. osaka-u.ac.jp The scalability of this reaction has also been demonstrated, with successful gram-scale synthesis being reported. researchgate.net

The versatility of the resulting chiral α-(trifluoromethylthio)alkylboronates is a key feature of this methodology. The boronate moiety can be stereospecifically converted into various other functional groups, including hydroxymethyl, methyl, and vinyl groups, without erosion of the enantiomeric excess. researchgate.net This highlights the potential of this method for the synthesis of a diverse array of enantioenriched trifluoromethylthiolated compounds.

Detailed Research Findings

The copper-catalyzed asymmetric hydroboration of 1-trifluoromethylthioalkenes with pinacolborane (H-Bpin) has been systematically investigated. The reaction typically employs a copper(II) acetate [Cu(OAc)2] precatalyst in the presence of a chiral bisphosphine ligand, such as (R)-DTBM-SEGPHOS. researchgate.net The reaction proceeds smoothly at room temperature in THF. researchgate.net

The following table summarizes the results for the hydroboration of a variety of 1-trifluoromethylthioalkenes:

| Substrate (1) | R | Product (2) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1a | Ph | 2a | 86 | 94 |

| 1b | 4-MeC6H4 | 2b | 88 | 93 |

| 1c | 4-MeOC6H4 | 2c | 90 | 92 |

| 1d | 4-tBuC6H4 | 2d | 85 | 94 |

| 1e | 4-FC6H4 | 2e | 82 | 93 |

| 1f | 4-ClC6H4 | 2f | 75 | 95 |

| 1g | 4-BrC6H4 | 2g | 71 | 96 |

| 1h | 3-MeOC6H4 | 2h | 89 | 94 |

| 1i | 2-Naphthyl | 2i | 80 | 95 |

| 1j | 2-Thienyl | 2j | 78 | 91 |

Reaction Conditions: 1 (0.20 mmol), H-Bpin (0.70 mmol), Cu(OAc)2 (0.020 mmol), (R)-DTBM-SEGPHOS (0.020 mmol), THF (0.30 mL), RT, 4–18 h. Isolated yields are shown. researchgate.net

Mechanistic Investigations and Theoretical Chemistry of Trifluoromethylthio Copper I Systems

Proposed Catalytic Cycles and Redox Processes

The formation of carbon-SCF3 bonds facilitated by (Trifluoromethylthio)copper(I) is believed to proceed through several potential catalytic cycles, the prevalence of which can be influenced by the specific reaction conditions, substrates, and ligands employed. Key mechanistic proposals involve different redox states of copper, the generation of radical species through single-electron transfer, and fundamental organometallic steps such as oxidative addition and reductive elimination.

Copper(I)/Copper(III) Redox Manifolds in Trifluoromethylthiolation

A prevalent mechanistic hypothesis involves a Cu(I)/Cu(III) redox cycle. nsf.govacs.org In this model, the active Cu(I) species undergoes a formal oxidation to a Cu(III) intermediate, which then participates in the key bond-forming step. While direct observation of Cu(III)-SCF3 intermediates is often challenging due to their transient nature, analogies to well-studied copper-catalyzed trifluoromethylation and fluorination reactions provide strong support for this pathway. acs.org

The proposed cycle typically begins with the reaction of a Cu(I) catalyst with the substrate. For instance, in the trifluoromethylthiolation of aryl halides, the Cu(I) center could oxidatively add to the carbon-halogen bond, although this is less commonly invoked for Cu(I) compared to other transition metals. A more likely scenario involves the formation of a Cu(III) intermediate through other pathways, such as reaction with an electrophilic trifluoromethylthiolating reagent or through disproportionation. Once formed, this transient Cu(III) species, bearing both the trifluoromethylthio group and the organic substrate, can undergo reductive elimination to form the desired C-SCF3 bond and regenerate the active Cu(I) catalyst. nsf.gov

Single-Electron Transfer (SET) Processes and Radical Intermediates (e.g., •SCF3, Carbon-Radicals)

There is substantial evidence to suggest that single-electron transfer (SET) processes play a crucial role in many copper-catalyzed trifluoromethylthiolation reactions, leading to the formation of radical intermediates. mdpi.comacs.orgnih.govnih.govnih.gov In these pathways, a Cu(I) species can act as a one-electron reductant or oxidant, initiating a radical cascade.

The generation of the trifluoromethylthio radical (•SCF3) is a key step in these SET mechanisms. This can occur through the oxidation of a Cu(I)SCF3 species or the reduction of an electrophilic trifluoromethylthiolating reagent by a Cu(I) catalyst. acs.org Once formed, the highly reactive •SCF3 radical can add to unsaturated C-C bonds (in alkenes or alkynes) or participate in hydrogen atom abstraction to generate carbon-centered radicals. researchgate.net

These carbon radicals can then react with a copper species, often a Cu(II) complex, to form the final product and regenerate the Cu(I) catalyst, thus closing the catalytic cycle. The involvement of radical intermediates is often supported by experimental observations such as the inhibition of the reaction in the presence of radical scavengers like TEMPO. mdpi.com For example, in the copper-catalyzed trifluoromethylthiolation and radical cyclization of N-phenylpent-4-enamides, the addition of TEMPO resulted in the complete inhibition of the reaction, strongly suggesting a radical-mediated process. mdpi.com

Oxidative Addition and Reductive Elimination Steps in C–SCF3 Bond Formation

The fundamental organometallic steps of oxidative addition and reductive elimination are central to many proposed mechanisms for C–SCF3 bond formation, particularly within the context of the Cu(I)/Cu(III) redox cycle. uni-muenster.deresearchgate.netumb.eduwikipedia.orglibretexts.org

Oxidative Addition: This step involves the insertion of the copper center into a covalent bond, leading to an increase in both the coordination number and the formal oxidation state of the metal. umb.eduwikipedia.org For example, a Cu(I) complex could theoretically undergo oxidative addition to a C-X bond (where X is a halide or another leaving group) to form a Cu(III) intermediate. However, for copper, this process is generally more facile with higher oxidation state precursors or is part of a more complex sequence.

Transmetalation and Ligand Exchange Processes

Transmetalation is a crucial step in cross-coupling reactions where an organic group is transferred from one metal to another. In the context of (Trifluoromethylthio)copper(I) chemistry, this often involves the transfer of the SCF3 group from a reagent like AgSCF3 to the copper catalyst. nsf.gov This process generates the active CuSCF3 species in situ.

Ligand exchange is another fundamental process that continuously occurs on the copper center throughout the catalytic cycle. rsc.org The coordination environment of the copper atom, dictated by the solvent and any added ligands, can significantly influence its reactivity, solubility, and stability. For instance, the exchange of weakly coordinating solvent molecules for the substrate or other reagents is a prerequisite for subsequent steps in the catalytic cycle. The nature of the ligands can also impact the redox potentials of the copper species and the rates of oxidative addition and reductive elimination.

Computational Studies and Density Functional Theory (DFT) Calculations

To gain deeper insight into the complex reaction mechanisms of (Trifluoromethylthio)copper(I) systems, computational methods, particularly Density Functional Theory (DFT), have become an indispensable tool. acs.orgmontclair.edunih.govescholarship.orgmontclair.eduresearcher.lifesapub.org These studies allow for the detailed examination of reaction pathways, the characterization of transient intermediates and transition states, and the calculation of energy profiles, providing a level of detail that is often inaccessible through experimental methods alone.

Elucidation of Reaction Pathways, Transition States, and Energy Profiles

DFT calculations have been instrumental in mapping out the potential energy surfaces of copper-catalyzed trifluoromethylthiolation and related reactions. acs.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct detailed energy profiles for various proposed mechanistic pathways.

These profiles help to identify the most energetically favorable reaction pathway and determine the rate-limiting step of the reaction. For example, computational studies on analogous copper-catalyzed fluorination reactions have provided quantitative support for the feasibility of a Cu(I)/Cu(III) catalytic cycle, showing that the oxidative transfer of an aryl group to a Cu(I) center to form a Cu(III) intermediate is a key step, followed by a facile Ar-F reductive elimination. acs.org Similar computational approaches applied to trifluoromethylthiolation can help to distinguish between, for instance, a concerted mechanism and a stepwise pathway involving radical intermediates.

Furthermore, DFT calculations allow for the geometric optimization of transition state structures, providing a three-dimensional picture of the bond-breaking and bond-forming processes. This information is crucial for understanding the origins of selectivity in these reactions. While the direct computational study of (Trifluoromethylthio)copper(I) is an emerging area, the insights gained from related trifluoromethylation and fluorination reactions provide a strong foundation for future theoretical investigations. montclair.edumontclair.edu

Prediction of Regioselectivity and Stereoselectivity in Copper-Catalyzed Trifluoromethylthiolation

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the outcomes of complex chemical reactions, including the regioselectivity and stereoselectivity of copper-catalyzed trifluoromethylthiolation. unimi.itrsc.org These theoretical models allow for the detailed examination of reaction pathways, transition states, and intermediate structures, providing insights that are often difficult to obtain through experimental methods alone.

In the context of trifluoromethylthiolation, DFT calculations have been successfully employed to rationalize and predict the regiochemical outcomes. For instance, in the copper-catalyzed ring-opening of CF₃-aziridines, DFT studies revealed that the insertion of the copper atom occurs preferentially at the less substituted carbon of the aziridine (B145994) ring. This preference is attributed to a lower activation energy barrier (26.3 kcal/mol) compared to insertion at the more substituted carbon (31.7 kcal/mol), thus explaining the experimentally observed high regioselectivity.

Computational studies have also shed light on stereoselectivity. In certain copper-catalyzed reactions, the stereochemical outcome is dependent on the leaving group of the electrophile. Theoretical models can simulate the interactions between the catalyst, substrate, and electrophile to predict the most likely stereoisomer to be formed. For example, in tandem arylation-cyclization reactions, DFT calculations have shown that a crucial interaction between a carbonyl oxygen on the substrate and the copper ion in the catalyst drives the reaction selectively toward the formation of the cis-isomer. beilstein-journals.org

The trifluoromethylthio (SCF₃) group itself can play a significant role in directing the regioselectivity of a reaction. Computational analyses of the copper-hydride (CuH)-catalyzed hydroboration of 1-trifluoromethylthioalkenes have suggested that the electronic properties of the SCF₃ group are instrumental in controlling the regioselective formation of the product.

However, predicting selectivity is not always straightforward. In reactions involving propargyl electrophiles, the product distribution between propargyl and allenyl trifluoromethanes is often dictated by the substitution pattern of the substrate itself. nih.gov Primary electrophiles tend to yield propargyl products, while secondary and tertiary electrophiles favor the formation of allenyl products. nih.gov This intrinsic reactivity can sometimes override other controlling factors, presenting a challenge for predictive models. nih.gov

| Reaction Type | Key Factor Influencing Selectivity | Computational Finding |

| Ring-opening of CF₃-aziridines | Steric hindrance at aziridine carbons | Copper insertion has a lower energy barrier at the less substituted carbon (ΔE = 5.4 kcal/mol). |

| Tandem arylation-cyclization | Catalyst-substrate interaction | A Cu-O interaction stabilizes the transition state leading to the cis-isomer. beilstein-journals.org |

| Hydroboration of 1-trifluoromethylthioalkenes | Electronic effect of SCF₃ group | The SCF₃ group directs the regioselective addition of the Bpin moiety. |

| Trifluoromethylation of propargyl electrophiles | Substrate substitution pattern | Intrinsic reactivity favors propargyl products from 1° electrophiles and allenyl products from 2°/3° electrophiles. nih.gov |

Analysis of Substrate and Ligand Effects on Reaction Mechanisms

The outcome and efficiency of copper-catalyzed trifluoromethylthiolation reactions are profoundly influenced by the nature of both the substrate and the ligands coordinated to the copper center. Theoretical and experimental investigations have provided a deeper understanding of these intricate relationships.

Substrate Effects: The structure of the substrate, including the presence of directing groups and steric hindrance, plays a critical role. For example, in the trifluoromethylthiolation of aryl halides, the reaction can be facilitated by various directing groups such as pyridyl, amide, and oxime. These groups can coordinate to the copper catalyst, bringing it into proximity with the reaction site and lowering the activation energy of the C–S bond-forming step.

Conversely, the reactivity of substrates can be diminished by steric hindrance or unfavorable electronic properties. In the copper-catalyzed opening of CF₃-aziridines with aryl nucleophiles, sterically hindered substrates exhibit lower yields. nih.gov Similarly, electron-poor nucleophiles can also result in reduced reaction efficiency.

Ligand Effects: Ligands are crucial for stabilizing the copper catalyst, modulating its reactivity, and, in some cases, controlling selectivity. Common ligands employed in these reactions include nitrogen-based bidentate ligands like 1,10-phenanthroline (B135089) and 2,2'-bipyridine (B1663995) (bpy). acs.org However, the effect of a ligand can be highly reaction-dependent. In the intramolecular oxytrifluoromethylthiolation of certain unactivated alkenes, the addition of 1,10-phenanthroline or bpy actually led to poor yields, suggesting that for some mechanisms, a less coordinated or "ligandless" copper species may be more active. acs.org

Computational studies have begun to unravel the subtle ways in which ligands exert their influence. One important factor is the dispersion interaction—an attractive noncovalent force—between the ligand and the substrate. fgcu.edu For copper(I) hydride-catalyzed reactions, it has been shown that bulky bidentate phosphine (B1218219) ligands can enhance reactivity through attractive ligand-substrate dispersion interactions. fgcu.edu This attractive force can stabilize the transition state, thereby accelerating the reaction. fgcu.edu

In a groundbreaking study on the trifluoromethylation of propargyl electrophiles, it was demonstrated for the first time that a ligand could control the regiochemical outcome, overriding the intrinsic reactivity of the substrate. nih.gov The use of bipyridyl-derived ligands favored the formation of trifluoromethylallenes, showcasing the power of ligand choice to steer a reaction toward a desired, less intrinsically favored isomer. nih.gov

| Catalyst/Ligand System | Substrate Type | Observation |

| CuBr / 1,10-phenanthroline | Aryl halides with directing groups | Efficient trifluoromethylthiolation observed. |

| Cu(OAc)₂ / No Ligand | Unactivated alkenes (oximes) | High yield (93%) of oxytrifluoromethylthiolation product. acs.org |

| Cu(OAc)₂ / 1,10-phenanthroline | Unactivated alkenes (oximes) | Poor yields observed, indicating ligand inhibition. acs.org |

| CuI / bipyridyl-derived ligands | Propargyl electrophiles | Ligand controls regioselectivity, favoring allenyl products over propargyl products. nih.gov |

Solvent Effects and Explicit Solvent Modeling in Theoretical Studies

The solvent is not merely an inert medium for a reaction but can actively participate in the catalytic cycle, influencing reaction rates and even altering mechanisms. In copper-catalyzed trifluoromethylthiolation, changing the solvent can have dramatic effects. For instance, the trifluoromethylthiolation of aryl halides was found to proceed at room temperature in dimethylformamide (DMF), whereas other solvents like acetonitrile (B52724) required higher temperatures. acs.org Similarly, solvent screening for the oxytrifluoromethylthiolation of unactivated alkenes identified DMF as the optimal choice over other solvents like acetonitrile, 1,2-dichloroethane (B1671644) (DCE), and tetrahydrofuran (B95107) (THF). acs.org

The importance of the solvent has spurred the development of theoretical models to account for its effects. Computational studies often employ two main types of solvent models: implicit and explicit.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. ed.ac.uk While computationally efficient, implicit models often fail to capture specific, short-range interactions like hydrogen bonding or direct coordination of solvent molecules to the metal center. nih.gov In a computational study of a copper-catalyzed trifluoromethylation reaction, an implicit solvent model was found to be ineffective at accurately describing the system's energetics. montclair.edu

Explicit Solvent Models: To overcome the limitations of implicit models, explicit solvent models are used. In this approach, a number of individual solvent molecules are included directly in the quantum mechanical calculation. montclair.edu This allows for the modeling of specific solute-solvent interactions. For instance, theoretical studies have identified highly reactive DMF-ligated species, such as [(DMF)CuCF₃], highlighting the direct role of the solvent in the catalytic cycle.

Calculations incorporating explicit solvent molecules have shown a significant decrease in reaction energies compared to gas-phase or implicit solvent calculations. montclair.edu This suggests that the stabilization provided by the coordinating solvent molecules is crucial for an accurate energetic description of the reaction pathway. montclair.edu The challenge with explicit models lies in their high computational cost and the complexity of determining the optimal number and arrangement of solvent molecules to include. cecam.orggithub.io Despite these challenges, the consensus is growing that for many transition-metal-catalyzed reactions, including explicit solvent molecules is necessary to achieve quantitatively accurate results and a deeper mechanistic understanding. nih.govmontclair.edu

| Solvent Model | Description | Advantages | Limitations |

| Implicit (e.g., PCM) | Solvent is treated as a continuous medium with a bulk dielectric constant. ed.ac.uk | Computationally inexpensive; good for capturing bulk electrostatic effects. | Fails to capture specific interactions (e.g., H-bonding, coordination); can be inaccurate for charged species or reactions where the solvent is a direct participant. nih.gov |

| Explicit | Individual solvent molecules are included in the QM calculation. montclair.edu | Accurately models specific solute-solvent interactions and coordination to the catalyst. montclair.edu | Computationally very expensive; requires extensive sampling of solvent configurations; results can depend on the number of solvent molecules included. cecam.org |

Spectroscopic and Analytical Techniques in Research on Trifluoromethylthio Copper I

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique in the study of CuSCF₃-mediated reactions, with ¹⁹F NMR being particularly powerful due to the presence of the trifluoromethyl group.

The ¹⁹F nucleus offers several advantages for NMR spectroscopy, including its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are highly sensitive to the local electronic environment. d-nb.infocfplus.cz This makes ¹⁹F NMR an ideal tool for monitoring the progress of trifluoromethylthiolation reactions in real-time. nih.govselectscience.net Researchers can track the consumption of the CuSCF₃ reagent and the formation of the trifluoromethylthiolated product by observing the appearance and disappearance of characteristic signals in the ¹⁹F NMR spectrum. For instance, the yield of copper-catalyzed reactions can be accurately determined by ¹⁹F NMR using an internal standard. chinesechemsoc.org

Furthermore, ¹⁹F NMR is crucial for the unambiguous characterization of the resulting SCF₃-containing products. The chemical shift of the ¹⁹F signal provides definitive evidence of the successful incorporation of the trifluoromethylthio group. The analysis of crude reaction mixtures by ¹⁹F NMR can also reveal the formation of regioisomers, providing critical information for reaction optimization. nih.gov The exact chemical shift is diagnostic for the specific molecular structure formed. rsc.orgrsc.org

Table 1: Representative ¹⁹F NMR Chemical Shifts for Products of Trifluoromethylthiolation Reactions

| Compound | Chemical Shift (δ) in ppm | Solvent |

| N-(trifluoromethylthio)phthalimide | -48.97 (s, 3F) | CDCl₃ |

| N-(Trifluoromethylthio)succinimide | -48.16 (s, 3F) | CDCl₃ |

| 4-(Trifluoromethyl)biphenyl | -63.3 (s, 3F) | CD₃COCD₃ |

| 1-tert-Butyl-4-trifluoromethyl-benzene | -62.0 (s, 3F) | CDCl₃ |

| Data sourced from multiple studies. rsc.orgrsc.org |

NMR spectroscopy serves as a powerful mechanistic probe, providing insights into the reactive intermediates and transition states involved in reactions with (Trifluoromethylthio)copper(I). By conducting NMR experiments at low temperatures, transient species that are unstable at room temperature can be observed. For the related CuCF₃ reagent, low-temperature ¹⁹F NMR has been used to detect tetrahedral copper intermediates, and warming the sample allowed for the observation of their evolution into the final product. recercat.cat This type of experiment provides direct evidence for the proposed reaction pathway.

In studies of related dicopper(II) complexes, paramagnetic ¹H-NMR has been used to infer electronic structure; surprisingly sharp peaks can be indicative of antiferromagnetic coupling between the two metal centers. nih.gov Advanced techniques like stopped-flow NMR can also be employed to study very fast reactions, allowing for the deconvolution of complex mechanisms and the identification of short-lived siliconate complexes in related trifluoromethylation reactions. nih.gov These methodologies are directly applicable to investigating the intricate mechanisms of CuSCF₃ chemistry.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Many copper-catalyzed reactions are proposed to proceed through radical intermediates. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of species with unpaired electrons, such as radicals. cardiff.ac.uk

In the context of copper-catalyzed trifluoromethylthiolation, reaction mechanisms involving the formation of nitrogen- or carbon-centered radicals have been proposed. nih.govnsf.gov EPR spectroscopy would be the definitive method to confirm the existence of these radical intermediates. The technique involves trapping the transient radicals with a "spin trap" to form a more stable radical adduct that can be readily observed by EPR. nih.gov The resulting EPR spectrum provides information about the structure and environment of the radical. Advanced setups can couple EPR with other techniques like UV-Vis spectroscopy to simultaneously monitor both the radical species and the state of the copper complexes during the reaction. nih.gov While direct EPR studies on CuSCF₃ reactions are not extensively reported, the methodology has been proven in analogous systems, such as the detection of the elusive trifluoromethyl radical during the photolysis of trifluoromethyl ketones. nih.gov

X-ray Crystallography for Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule, providing unequivocal information on bond lengths, bond angles, and connectivity. This technique has been vital in characterizing (Trifluoromethylthio)copper(I) complexes and their precursors.

The solid-state structures of several important CuSCF₃ complexes have been elucidated using this method. For example, the structure of the complex [(dppf)Cu(SCF₃)], where dppf is 1,1'-Bis(diphenylphosphino)ferrocene, was determined and shown to belong to the monoclinic crystal system. asianpubs.org This analysis revealed key structural features, including the bond lengths within the Cu-SCF₃ core and secondary interactions between fluorine atoms and nearby hydrogen atoms. asianpubs.org Similarly, the structure of an acetonitrile (B52724) solvate of copper(I) trifluoromethanethiolate was identified as a decameric cluster, (CF₃SCu)₁₀·8CH₃CN. acs.org This structural information is invaluable for understanding the reactivity and stability of these reagents.

Table 2: Selected Crystallographic Data for [(dppf)Cu(SCF₃)]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.4366(9) |

| b (Å) | 19.1340(16) |

| c (Å) | 14.0625(11) |

| V (ų) | 3072.62(2) |

| Z | 4 |

| Data obtained from single-crystal X-ray diffraction analysis. asianpubs.org |

UV-Vis and Circular Dichroism Spectroscopy for Catalytic Studies

UV-Visible (UV-Vis) and Circular Dichroism (CD) spectroscopy are important tools for studying catalytic processes, particularly those involving colored species or chiral molecules. wikipedia.org

UV-Vis spectroscopy measures the absorption of light in the visible and ultraviolet regions. It is particularly useful in studying reactions that involve a change in the oxidation state of the copper catalyst (e.g., Cu(I) to Cu(II)), as these species often have distinct absorption spectra. In the growing field of photoredox catalysis, where visible light is used to drive chemical reactions, UV-Vis spectroscopy is essential for characterizing the light-absorbing properties of the photocatalyst and for monitoring the reaction's progress. nih.govnih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. jascoinc.com This technique is exclusively used for the analysis of chiral molecules. colorado.edu While (Trifluoromethylthio)copper(I) itself is not chiral, it is used in asymmetric catalysis to synthesize chiral trifluoromethylthiolated products. In such cases, CD spectroscopy is an indispensable tool for determining the enantiomeric purity of the product and for studying the conformation of the chiral molecule. wisc.edu

Mass Spectrometry for Reaction Monitoring and Product Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in research involving (Trifluoromethylthio)copper(I) for two primary purposes: reaction monitoring and definitive product confirmation.

By coupling mass spectrometry with separation techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), chemists can monitor a reaction mixture over time. This allows for the tracking of starting material consumption, intermediate formation, and product generation, providing valuable kinetic data.

For product confirmation, high-resolution mass spectrometry (HRMS) is particularly crucial. It provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a standard method for confirming the identity of a newly synthesized compound. For example, the successful synthesis of N-(trifluoromethylthio)phthalimide was confirmed by HRMS, where the experimentally found mass (246.9911) was in excellent agreement with the calculated mass (246.9915) for the molecular formula C₉H₄NO₂F₃S. rsc.org

Challenges and Future Directions in Trifluoromethylthio Copper I Chemistry

Development of Novel and Sustainable Trifluoromethylthiolation Reagents

The advancement of trifluoromethylthiolation reactions is intrinsically linked to the availability of practical, stable, and effective sources of the "SCF3" group. Early methods often relied on unstable or difficult-to-handle reagents. A significant step forward was the development of ligand-stabilized copper(I) trifluoromethylthiolate complexes. For instance, air-stable complexes such as (bpy)CuSCF3 and (phen)CuSCF3, where 'bpy' is 2,2'-bipyridine (B1663995) and 'phen' is 1,10-phenanthroline (B135089), were synthesized and can be conveniently handled as solids. researchgate.net These reagents proved effective for the trifluoromethylthiolation of aryl iodides. researchgate.net

The pursuit of sustainability has also driven the creation of synthetic pathways that avoid toxic materials. A notable example is the development of a mercury-free route to synthesize trifluoromethylthioferrocene. nih.gov This approach utilizes copper(I) to facilitate the conversion of bromoferrocene (B1143443) to thiocyanatoferrocene, which is then treated with the Ruppert-Prakash reagent (TMSCF3) to yield the desired product, representing a safer and more environmentally conscious method. nih.gov

Furthermore, indirect methods for generating trifluoromethylthiolating species in situ continue to be an area of focus. Copper-promoted reactions using TMSCF3 in combination with other reagents provide a practical avenue for the formation of trifluoromethyl thioethers. researchgate.net The development of electrophilic trifluoromethylthiolating agents that can be generated in situ from stable precursors like AgSCF3 and an oxidant also represents a key strategy for expanding the toolkit available to chemists. acs.org

| Reagent Type | Example(s) | Key Features | Application |

| Ligand-Stabilized | (bpy)CuSCF3, (phen)CuSCF3 | Air-stable solids, convenient to handle. | Nucleophilic trifluoromethylthiolation of aryl halides. researchgate.net |

| In Situ Generated | TMSCF3 + Sulfuryl Chloride (Cu-promoted) | Uses commercially available, stable precursors. | Synthesis of trifluoromethyl thioethers. researchgate.net |

| Sustainable Pathway | Cu(I) with NaSCN, then TMSCF3 | Avoids the use of toxic mercury-based reagents. | Synthesis of trifluoromethylthio-metallocenes. nih.gov |

Expansion of Substrate Scope and Functional Group Compatibility

A primary objective in synthetic chemistry is the development of reactions that are tolerant of a wide array of functional groups and applicable to diverse molecular scaffolds. In copper-catalyzed trifluoromethylthiolation, significant strides have been made to move beyond simple aryl halides.

Recent methodologies have demonstrated high functional group tolerance. For example, the copper-catalyzed enantioselective trifluoromethylthiolation of secondary propargyl sulfonates proceeds effectively in the presence of various sensitive groups. chinesechemsoc.org The scope has also been broadened by employing directing groups. A copper-catalyzed method for the trifluoromethylthiolation of aryl bromides and iodides works with substrates containing pyridyl, methyl ester, amide, imine, and oxime directing groups, showcasing the versatility of this approach. nih.gov

The activation of traditionally inert C–H bonds represents a major frontier. Researchers have successfully developed a copper-catalyzed method for the direct trifluoromethylthiolation of benzylic C(sp³)–H bonds. acs.org This reaction uses AgSCF3 and does not require a directing group, offering a straightforward route to benzyl (B1604629) trifluoromethyl sulfides and expanding the reaction beyond pre-functionalized substrates. acs.org The ability to functionalize C(sp³)-rich scaffolds is of particular interest to medicinal chemists, and protocols for the trifluoromethylation of a wide range of alkyl bromides highlight the potential for similar advancements in trifluoromethylthiolation. acs.org

| Substrate Class | Reaction Type | Key Advantages |

| Secondary Propargyl Sulfonates | Nucleophilic Substitution | High functional group tolerance. chinesechemsoc.org |

| Aryl Halides with Directing Groups | Cross-Coupling | Compatible with pyridyl, ester, amide, imine groups. nih.gov |

| Benzylic C–H Bonds | Oxidative C–H Activation | Direct functionalization without pre-activation. acs.org |

| Alkyl Bromides | Cross-Coupling | Applicable to C(sp³)-rich, medicinally relevant structures. acs.org |

Advancements in Enantioselective and Diastereoselective Trifluoromethylthiolation

The synthesis of chiral molecules containing a stereogenic center bearing an SCF3 group is of paramount importance for drug discovery. Consequently, the development of asymmetric trifluoromethylthiolation methods is a major research focus. A landmark achievement in this area is the first copper-catalyzed enantioselective nucleophilic trifluoromethylthiolation. This reaction, which utilizes secondary propargyl sulfonates as substrates and AgSCF3 as the nucleophilic source, provides access to chiral trifluoromethylthiolated compounds with high efficiency and enantioselectivity. chinesechemsoc.orgchinesechemsoc.org

The choice of chiral ligand is crucial for achieving high stereoselectivity. Chiral copper-boxmi complexes, for instance, have been successfully employed for the highly enantioselective trifluoromethylthiolation of β-ketoesters, yielding products with greater than 99% enantiomeric excess (ee). researchgate.net These products can then be transformed diastereoselectively into more complex structures, such as α-SCF3-β-hydroxyesters with two adjacent stereocenters. researchgate.net Another strategy involves the copper-catalyzed enantioselective ring-opening of cyclic diaryliodoniums with a cesium-based SCF3 source (CsSCF3), which enables the direct synthesis of axially chiral biaryls. researchgate.net

| Reaction | Catalyst System | Substrate | Key Outcome |

| Enantioselective Nucleophilic Trifluoromethylthiolation | Copper / Chiral PyBox Ligand | Secondary Propargyl Sulfonates | First example of catalytic nucleophilic asymmetric trifluoromethylthiolation. chinesechemsoc.org |

| Enantioselective Trifluoromethylthiolation | Chiral Copper-boxmi Complexes | β-Ketoesters | Products with up to >99% ee; subsequent diastereoselective transformations. researchgate.net |

| Enantioselective Ring-Opening | Copper / Chiral Ligand | Cyclic Diaryliodoniums | Synthesis of axially chiral biaryls. researchgate.net |

Deeper Mechanistic Understanding Through Integrated Experimental and Theoretical Approaches

A thorough understanding of reaction mechanisms is essential for optimizing existing methods and designing new, more efficient catalytic systems. The elucidation of the complex pathways involved in copper-catalyzed trifluoromethylthiolation increasingly relies on a combination of experimental studies and theoretical calculations.

For the enantioselective trifluoromethylthiolation of propargyl sulfonates, a cooperative bimetallic copper catalysis has been proposed based on experimental evidence. chinesechemsoc.org In this model, one copper atom activates the trifluoromethylthio source while a second copper atom interacts with the propargyl sulfonate to form a copper–allenylidene intermediate, which is then attacked by the trifluoromethylthiocopper species. chinesechemsoc.org

Theoretical methods, particularly Density Functional Theory (DFT) calculations, provide invaluable insight into reaction intermediates and transition states that are often difficult to observe experimentally. researchgate.net For related copper-catalyzed reactions, DFT has been used to model various steps of the catalytic cycle, including transmetalation, carbocupration, and protodecupration. researchgate.net Such studies can predict regioselectivity and explain the role of electron-withdrawing groups on the substrate. researchgate.net The integration of experimental observations, such as kinetic studies and intermediate trapping, with high-level computational analysis is crucial for building a complete mechanistic picture of how (Trifluoromethylthio)copper(I) and related catalysts operate.

Exploration of New Catalytic Cycles and Redox Manipulations

Innovation in catalysis often involves the discovery or design of entirely new catalytic cycles. In copper chemistry, this includes harnessing different oxidation states of copper (e.g., Cu(I), Cu(II), Cu(III)) to enable novel bond formations. While much of the classic chemistry with CuSCF3 involves a Cu(I) species acting as a nucleophilic transfer agent, modern approaches explore more complex redox scenarios.

One such advanced catalytic cycle has been proposed for a related copper/ruthenium-catalyzed trifluoromethylation reaction that merges photoredox catalysis with copper catalysis. nih.gov In this proposed mechanism, a photosensitizer initiates a single-electron transfer, leading to the oxidation of Cu(I) to Cu(II). The resulting Cu(II) species intercepts a trifluoromethyl radical to generate a high-valent Cu(III)(CF3) intermediate. This intermediate then undergoes reductive elimination to form the product and regenerate the active Cu(I) catalyst. nih.gov The exploration of such photoredox-mediated cycles opens up new pathways for trifluoromethylthiolation under mild conditions.

The proposed cooperative bimetallic cycle for enantioselective trifluoromethylthiolation also represents a departure from simpler, single-metal cycles. chinesechemsoc.org This pathway does not rely on a formal Cu(I)/Cu(III) redox couple but instead on the synergistic action of two copper centers. The continued exploration of such non-canonical cycles, involving multi-metallic cooperation or the strategic manipulation of copper's various oxidation states through external oxidants, reductants, or photoredox catalysis, is a vibrant area of research.

Design of Robust and Recyclable Copper-Based Catalytic Systems

The development of robust and recyclable catalytic systems is a cornerstone of green and sustainable chemistry. A robust catalyst should be tolerant of various functional groups and reaction conditions, while recyclability minimizes waste and reduces costs. While the development of truly recyclable heterogeneous copper catalysts for trifluoromethylthiolation is an ongoing challenge, progress in designing highly efficient and atom-economical one-pot processes points toward this goal.